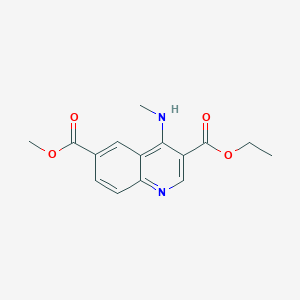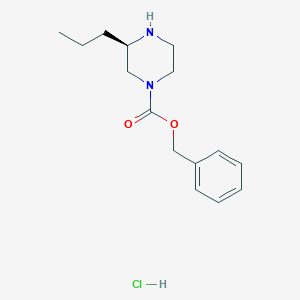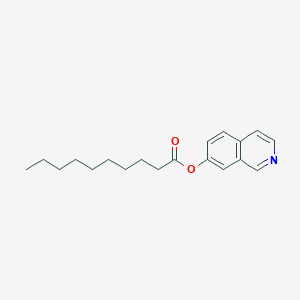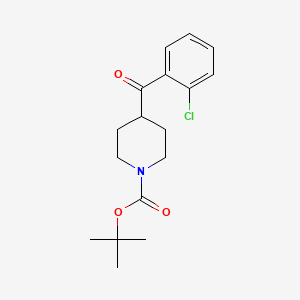![molecular formula C17H17N3O2 B11835983 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol CAS No. 402734-23-0](/img/structure/B11835983.png)
7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate.
Chlorination: This compound is chlorinated using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline.
Nucleophilic Substitution: The chlorinated intermediate undergoes nucleophilic substitution with substituted anilines to form 7-methoxy-4-(substituted aniline)quinazoline-6-acetate derivatives.
Hydrolysis: These intermediates are then hydrolyzed with ammonia to yield 7-methoxy-4-(substituent aniline)quinazolin-6-ol derivatives.
Amidation: Finally, amidation with 2-chloroacetyl chloride produces the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various anilines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various quinazoline derivatives.
Biology: This compound exhibits potential antitumor activity and is studied for its effects on cancer cell lines.
Medicine: It is investigated for its potential as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, which is relevant in cancer therapy.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol involves inhibition of EGFR phosphorylation. This inhibition disrupts the signaling pathways that promote tumor cell growth and survival. The compound binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: An EGFR tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against various EGFR mutations.
Uniqueness
7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological activities and selectivity profiles compared to other EGFR inhibitors .
Propiedades
Número CAS |
402734-23-0 |
|---|---|
Fórmula molecular |
C17H17N3O2 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
7-methoxy-4-[[(1R)-1-phenylethyl]amino]quinazolin-6-ol |
InChI |
InChI=1S/C17H17N3O2/c1-11(12-6-4-3-5-7-12)20-17-13-8-15(21)16(22-2)9-14(13)18-10-19-17/h3-11,21H,1-2H3,(H,18,19,20)/t11-/m1/s1 |
Clave InChI |
ICPPMXFVBZNQQO-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC |
SMILES canónico |
CC(C1=CC=CC=C1)NC2=NC=NC3=CC(=C(C=C32)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















